3-(Benzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one
Description
3-(Benzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one is a synthetic small molecule featuring a 1,4-dihydroquinolin-4-one core. Its structure includes:
- A benzenesulfonyl group at position 3, contributing strong electron-withdrawing properties.
- A methyl substituent at position 6, enhancing steric and electronic effects on the aromatic ring.
- A propyl chain at the N1 position, influencing lipophilicity and pharmacokinetic behavior.
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-methyl-1-propylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-3-11-20-13-18(24(22,23)15-7-5-4-6-8-15)19(21)16-12-14(2)9-10-17(16)20/h4-10,12-13H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCBRJGKLIBZCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other benzenesulfonyl derivatives, it can be hypothesized that it might undergo electrophilic aromatic substitution reactions. In such reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring.
Biochemical Pathways
Benzenesulfonyl derivatives have been reported to be involved in various biochemical pathways, including those related to the synthesis of tetrapyrroles
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Benzenesulfonyl derivatives have been reported to exhibit various biological activities, including inhibitory activity against human neutrophil elastase
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the reactivity of benzenesulfonyl derivatives can be affected by the acidity or basicity of the environment
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations at Position 3
The benzenesulfonyl group distinguishes the target compound from analogs with acyl or heterocyclic substituents. Key comparisons include:
Acyl-Substituted Analogs (Compounds 97 and 98)
- Compound 97: 3-((6-Methoxy)naphthalene-2-carbonyl)-1-pentyl-1,4-dihydroquinolin-4-one Substituent: Bulky methoxynaphthalene carbonyl group. Properties: Lower crystallinity (purified as a white oil), molecular weight 400 g/mol, and moderate lipophilicity .
- Compound 98: 3-(Anthracene-9-carbonyl)-1-pentyl-1,4-dihydroquinolin-4-one Substituent: Planar anthracene carbonyl group.
However, acyl-substituted analogs exhibit higher molecular weights and variable solid-state behaviors depending on aromatic bulk .
Heterocyclic-Substituted Analog ()
- Compound: 3-{3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-methyl-1-propyl-1,4-dihydroquinolin-4-one Substituent: 1,2,4-Oxadiazole ring linked to a benzyloxy-phenyl group. Properties: The oxadiazole moiety enhances metabolic stability and bioavailability, common in drug design .
Comparison :
The oxadiazole group offers heterocyclic rigidity and resistance to enzymatic degradation , whereas the benzenesulfonyl group may improve solubility in polar solvents due to its sulfonyl moiety .
N-Alkyl Chain Variations
- Target Compound : Propyl chain at N1.
- Compounds 97/98 : Pentyl chain at N1.
Data Table: Comparative Properties of Selected Analogs
*Calculated based on IUPAC names.
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